1-Bromo-4-(difluoromethoxy)benzene

Catalog No.
S755498
CAS No.
5905-69-1
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(difluoromethoxy)benzene

CAS Number

5905-69-1

Product Name

1-Bromo-4-(difluoromethoxy)benzene

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br

The exact mass of the compound 1-Bromo-4-(difluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1) is a specialized aryl halide utilized primarily as a precursor for introducing the 4-(difluoromethoxy)phenyl moiety into advanced pharmaceutical and agrochemical intermediates [1]. Unlike standard aliphatic or non-fluorinated aromatic ethers, this compound features a difluoromethoxy (-OCHF2) group that acts as a lipophilic hydrogen bond donor while imparting measurable metabolic stability against oxidative degradation [2]. From a procurement perspective, the aryl bromide functionality provides a quantifiable balance of bench stability and high reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and photoredox applications, making it a more scalable and cost-effective choice for manufacturing compared to its highly reactive but light-sensitive iodide counterparts .

Substituting 1-bromo-4-(difluoromethoxy)benzene with closely related analogs like 4-bromoanisole or 1-bromo-4-(trifluoromethoxy)benzene fundamentally alters the physicochemical and pharmacokinetic profile of downstream products [1]. 4-Bromoanisole yields derivatives that are highly susceptible to cytochrome P450-mediated O-demethylation, significantly reducing in vivo half-lives[1]. Conversely, while the trifluoromethoxy (-OCF3) analog provides metabolic resistance, it introduces excessive lipophilicity (Hansch π = 1.04) and strictly acts as a hydrogen bond acceptor, which can cause off-target binding and poor aqueous solubility [2]. The -OCHF2 group uniquely bridges this gap by offering intermediate lipophilicity (π = 0.42) and acting as a hydrogen bond donor, making it indispensable for precise lead optimization where generic analogs would cause late-stage compound attrition [3].

Lipophilicity Tuning for ADME Optimization

The difluoromethoxy group provides a highly specific lipophilic profile that cannot be replicated by standard methoxy or trifluoromethoxy substituents [1]. Quantitative Hansch lipophilicity parameters demonstrate that the -OCHF2 motif yields a π value of 0.42, positioning it perfectly between the hydrophilic methoxy group (π = -0.02) and the highly hydrophobic trifluoromethoxy group (π = 1.04) [2].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data-OCHF2 motif (π = 0.42)
Comparator Or Baseline-OCH3 (π = -0.02) and -OCF3 (π = 1.04)
Quantified Difference+0.44 vs methoxy; -0.62 vs trifluoromethoxy
ConditionsStandard octanol-water partition coefficient modeling for substituent effects

Allows medicinal chemists to fine-tune the logP of drug candidates, reducing the risk of late-stage attrition due to poor solubility or excessive hydrophobicity.

Unique Hydrogen Bond Donor Capability

Unlike the trifluoromethoxy group, which is strictly a hydrogen bond acceptor, the difluoromethoxy group in 1-bromo-4-(difluoromethoxy)benzene contains a polarized C-H bond that functions as a lipophilic hydrogen bond donor [1]. Solute 1H NMR analysis reveals an Abraham's hydrogen bond acidity parameter (A) of 0.085 to 0.126 for difluoromethyl ethers, placing its donor capacity on par with thiophenol and aniline derivatives[1].

Evidence DimensionAbraham's hydrogen bond acidity parameter (A)
Target Compound Data-OCHF2 motif (A = 0.085 - 0.126)
Comparator Or Baseline-OCF3 and -OCH3 motifs (A ≈ 0.00 for donor capacity)
Quantified DifferenceIntroduction of measurable H-bond donor capacity equivalent to aniline/thiophenol
ConditionsSolute 1H NMR analysis

Procuring the difluoromethoxy building block enables the synthesis of APIs that can exploit specific hydrogen-bonding networks in target proteins, directly improving binding affinity.

Electronic Perturbation and Metabolic Resistance

The fluorination of the methoxy group significantly alters the electronic density of the aryl ring, directly impacting its susceptibility to electrophilic attack by cytochrome P450 enzymes [1]. Physical organic profiling shows that difluoromethoxybenzene has a HOMO energy of -6.25 eV (Δ = +0.50 eV relative to benzene), compared to anisole's -5.86 eV (Δ = +0.89 eV) [1]. This reduction in π-electron density effectively lowers the rate of irreversible substrate oxidation (kcat) by CYP450s, conferring superior metabolic stability compared to non-fluorinated analogs while avoiding the extreme electron-withdrawing effects of the -OCF3 group (-6.56 eV) [1].

Evidence DimensionHOMO Energy (eV) and π-electron density perturbation
Target Compound Data-OCHF2 substituted benzene (HOMO = -6.25 eV)
Comparator Or Baseline-OCH3 substituted benzene (HOMO = -5.86 eV)
Quantified Difference0.39 eV stabilization of HOMO energy compared to methoxy analog
ConditionsComputational and classical enzymatic kinetic analysis

Provides a quantifiable rationale for selecting this precursor to synthesize drug candidates with extended in vivo half-lives and lower clearance rates.

Precursor Scalability and Cross-Coupling Suitability

For industrial scale-up, the choice of halogen on the 4-(difluoromethoxy)phenyl scaffold dictates both process economics and handling requirements . 1-Bromo-4-(difluoromethoxy)benzene offers a flash point of 33.9 °C and remains stable at room temperature under standard atmospheric conditions, whereas the corresponding 1-iodo-4-(difluoromethoxy)benzene is light-sensitive and prone to rapid oxidative degradation . In modern palladium-catalyzed Suzuki-Miyaura couplings and nickel/iridium-catalyzed photoredox protocols, the bromide provides comparable yields (>90% under optimized conditions) while significantly reducing the cost per mole and eliminating the need for specialized cold-chain storage required by iodides[1].

Evidence DimensionBench stability and process economics
Target Compound DataAryl bromide (Room temperature stable, standard handling)
Comparator Or BaselineAryl iodide (Light-sensitive, requires cold storage)
Quantified DifferenceElimination of cold-chain requirements with comparable cross-coupling yields
ConditionsIndustrial storage and transition-metal-catalyzed cross-coupling workflows

Ensures reliable, reproducible, and cost-effective manufacturing of advanced intermediates without sacrificing catalytic coupling efficiency.

Late-Stage Lead Optimization in Medicinal Chemistry

Due to its intermediate Hansch lipophilicity parameter (π = 0.42) and unique hydrogen bond donor capacity, 1-bromo-4-(difluoromethoxy)benzene is the ideal precursor for fine-tuning the ADME properties of drug candidates [1]. It is specifically deployed when a methoxy group results in rapid CYP450-mediated clearance, but substitution with a trifluoromethoxy group causes excessive hydrophobicity or loss of target affinity[2].

Synthesis of Next-Generation Agrochemical Actives

The enhanced metabolic and environmental stability conferred by the -OCHF2 group makes this compound highly valuable in the development of modern fungicides and herbicides [3]. The bromide handle allows for rapid integration into complex heterocyclic scaffolds via standard Suzuki or Buchwald-Hartwig couplings, ensuring scalable production of environmentally resilient active ingredients .

Standardized Building Block for Photoredox Library Generation

In high-throughput synthesis and photoredox catalysis, 1-bromo-4-(difluoromethoxy)benzene serves as a highly reliable, bench-stable arylating agent [4]. Its compatibility with nickel/iridium dual catalysis enables the rapid generation of diverse difluoromethoxylated libraries without the degradation issues associated with aryl iodides, streamlining the discovery of novel therapeutic motifs [5].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Difluoromethoxy)bromobenzene

Dates

Last modified: 08-15-2023

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